molecular formula C16H18FN3O3S B4239451 N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No. B4239451
M. Wt: 351.4 g/mol
InChI Key: CPUMPZSMJJHHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as protein kinase inhibitors, which are designed to target specific enzymes involved in cellular signaling pathways. TAK-659 has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.

Mechanism of Action

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide exerts its effects by inhibiting the activity of several protein kinases involved in cellular signaling pathways. In particular, it has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. By inhibiting BTK activity, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide can prevent the activation and proliferation of B-cells, which are involved in the development of several types of cancer and autoimmune disorders.
Biochemical and Physiological Effects
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, as well as reduce the activity of immune cells involved in autoimmune disorders. Additionally, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has been shown to reduce the production of inflammatory cytokines, which are involved in the development of several types of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has several advantages for use in lab experiments, including its potent inhibitory activity against several protein kinases involved in cellular signaling pathways. Additionally, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have low toxicity in preclinical studies, which makes it an attractive candidate for further development as a therapeutic agent. However, N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has several limitations, including its relatively short half-life and limited solubility in water, which could limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide, including further investigation of its mechanism of action and biochemical effects. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide in various disease models. Finally, the development of more potent and selective protein kinase inhibitors, including N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide, could lead to the development of more effective treatments for cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit several protein kinases, including BTK, FLT3, and JAK3, which are involved in cellular signaling pathways that regulate immune cell function and cancer cell proliferation.

properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-2-20(24(22,23)15-8-6-13(17)7-9-15)12-16(21)19-11-14-5-3-4-10-18-14/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUMPZSMJJHHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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